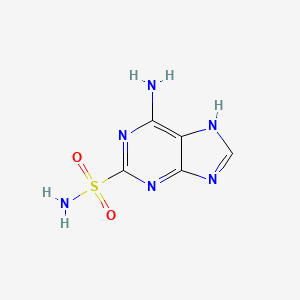
6-amino-7H-purine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-7H-purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides have been extensively studied due to their antibacterial, antifungal, diuretic, hypoglycemic, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7H-purine-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . One common method includes the oxidation of 2-amino-9H-purin-6-sulfenamide using selective and moderate oxidants such as m-chloroperbenzoic acid (m-CPBA) . This reaction yields the desired sulfonamide compound with moderate efficiency.
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-7H-purine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-CPBA.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfonamide derivatives, while reduction with sodium borohydride can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-amino-7H-purine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-amino-7H-purine-2-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This bacteriostatic effect makes it an effective antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfadimethoxine: Used in veterinary medicine for its long-acting antibacterial effects.
Uniqueness
6-amino-7H-purine-2-sulfonamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other sulfonamides.
Propiedades
Número CAS |
89323-34-2 |
|---|---|
Fórmula molecular |
C5H6N6O2S |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
6-amino-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C5H6N6O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H2,7,12,13)(H3,6,8,9,10,11) |
Clave InChI |
BCVILSNVWGSYFL-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC(=NC(=C2N1)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




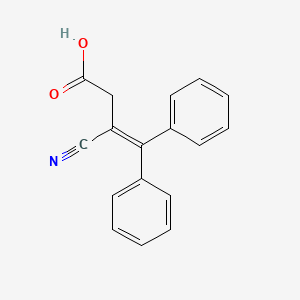


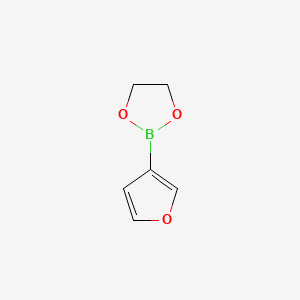
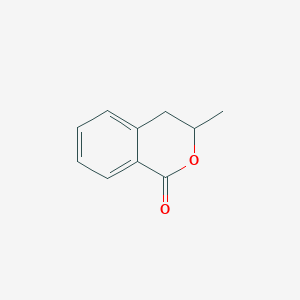
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)

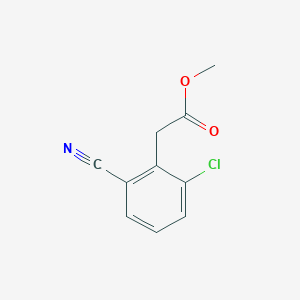
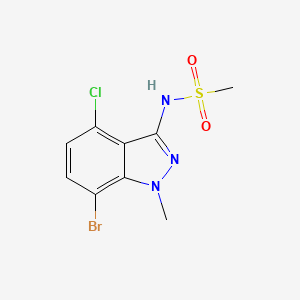
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
